molecular formula C14H21N3O3 B2576651 2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid CAS No. 1006448-12-9

2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No. B2576651
CAS RN: 1006448-12-9
M. Wt: 279.34
InChI Key: NIEZUKFISLZIGE-UHFFFAOYSA-N
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Description

“2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . It is a simple aromatic ring organic compound of the heterocyclic diazole series .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The average mass of the compound is 279.335 Da and its monoisotopic mass is 279.158295 Da .

Scientific Research Applications

Cyclisation Reactions and Heterocyclic Compound Synthesis

Research into the reactions of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with various electrophiles has led to the formation of alternative cyclic imide products rather than the expected dihydropyrazolo[4,3-c]pyridin-4-ones. This discovery opens new pathways for synthesizing interesting bicyclic heterocycles from a single starting material, demonstrating the sensitivity of cyclisation outcomes to the reagents and reaction conditions used. These findings are crucial for developing novel synthetic strategies in heterocyclic chemistry, highlighting the potential for creating diverse compounds from pyrazole derivatives (Smyth et al., 2007).

Coordination Chemistry and Crystal Structure Analysis

Studies on pyrazole-dicarboxylate acid derivatives have led to the synthesis and characterization of mononuclear CuII/CoII coordination complexes. These complexes, synthesized from novel pyrazole-dicarboxylate acid derivatives, have been characterized by NMR and ESI-MS, revealing insights into the coordination and crystallization properties of these organic molecules with metal ions. The resulting mononuclear chelate complexes demonstrate the potential of pyrazole derivatives in coordination chemistry and crystal engineering, contributing to the development of materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).

Antitumor Activity and Molecular Design

The design and synthesis of compounds containing pyrazole units have shown significant potential in the development of antitumor agents. By modifying the pyrazole structure, researchers have been able to evaluate the cytotoxic properties of these compounds against tumor cell lines, indicating that substitutions linked to the pyrazole rings and aminic nitrogen can strongly influence cytotoxic activity. This research highlights the importance of pyrazole derivatives in medicinal chemistry, especially in the search for new cancer treatments (Kodadi et al., 2007).

Organometallic Complexes and Cdk Inhibitors

The synthesis of organometallic complexes using pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase (Cdk) inhibitors, illustrates the intersection of inorganic and medicinal chemistry in the search for cancer therapies. These complexes have been characterized through various techniques and tested for their cytotoxicity and cell cycle effects on human cancer cells, as well as their Cdk inhibitory activity. This research underscores the potential of pyrazole derivatives in the design of new organometallic complexes with specific biological activities, offering new avenues for cancer treatment (Stepanenko et al., 2011).

properties

IUPAC Name

2-[methyl-[(1-methylpyrazol-3-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-16(9-10-7-8-17(2)15-10)13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,3-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEZUKFISLZIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({Methyl[(1-methyl-1H-pyrazol-3-YL)methyl]amino}carbonyl)cyclohexanecarboxylic acid

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